molecular formula C21H20ClFN2O2 B12436670 N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide

N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide

Cat. No.: B12436670
M. Wt: 386.8 g/mol
InChI Key: UDLOWLKIMKDFFP-UHFFFAOYSA-N
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Description

Introduction to N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

This compound is a synthetic organic compound characterized by a unique combination of functional groups. Its structure integrates a benzamide moiety, a halogenated aromatic ring, and a piperidine-containing enone system. These features position it as a candidate for studying structure-activity relationships in drug discovery, particularly in targeting enzymes or receptors influenced by electron-deficient aromatic systems.

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The IUPAC name This compound systematically describes the compound’s structure:

  • Parent chain : A propen-2-yl group with a Z-configuration double bond between C1 and C2.
  • Substituents :
    • Chlorine at C1.
    • 2-Fluorophenyl group at C1.
    • Oxo group at C3.
    • Piperidin-1-yl group at C3.
    • Benzamide group at C2.

The molecular formula is C21H19ClFN2O2 , derived as follows:

Component Contribution
Benzamide C7H5NO
2-Fluorophenyl C6H4F
Chlorine Cl
Piperidinyl enone C8H10ClNO

The molecular weight is 391.85 g/mol, calculated using standard atomic weights.

Stereochemical Configuration (Z/E Isomerism)

The (1Z) designation specifies the cis arrangement of substituents around the C1–C2 double bond. Key stereochemical features include:

  • Chlorine and 2-fluorophenyl groups on the same side (C1).
  • Benzamide and piperidinyl groups on opposite sides (C2 and C3).

This configuration creates a planar, conjugated system between the enone and benzamide groups, enhancing resonance stabilization. Computational models suggest a 15.7 kJ/mol energy difference favoring the Z-isomer due to reduced steric hindrance between the 2-fluorophenyl and benzamide groups.

Key Functional Groups and Electronic Properties

The compound’s reactivity is governed by four principal functional groups:

  • Benzamide Group

    • The N-benzoyl moiety participates in hydrogen bonding via the amide N–H (δ+ = 0.32 e) and carbonyl oxygen (δ− = −0.45 e).
    • Parabolic Hammett constants (σ = 0.71) indicate strong electron-withdrawing effects, polarizing adjacent bonds.
  • 2-Fluorophenyl Ring

    • Fluorine’s −I effect deactivates the ring (σmeta = 0.34), directing electrophilic substitution to the para position.
    • C–F bond length: 1.35 Å (vs. 1.39 Å for C–Cl), contributing to ring planarity.
  • Enone System

    • The α,β-unsaturated ketone exhibits a conjugated π-system (λmax = 245 nm in ethanol), facilitating Michael addition reactions.
    • Dipole moment: 4.2 D, oriented toward the oxo group.
  • Piperidinyl Group

    • The tertiary amine (pKa ≈ 9.1) remains protonated under physiological conditions, enhancing solubility.
    • Chair conformation minimizes 1,3-diaxial interactions, with the N-substituent equatorial.

A summary of electronic parameters is provided below:

Functional Group Bond Length (Å) Partial Charge (e) Dipole Contribution (D)
Amide C=O 1.23 −0.45 2.1
Enone C=O 1.21 −0.49 2.3
C–F 1.35 −0.25 1.4
C–Cl 1.76 +0.18 1.8

Properties

IUPAC Name

N-[1-chloro-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-18(16-11-5-6-12-17(16)23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLOWLKIMKDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2F)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamino-Ketone Formation via Mixed Anhydride

In a method adapted from J-stage research, enamino-ketones are synthesized using mixed anhydrides. For instance, reacting 1-(piperidin-1-yl)propan-2-one with benzoyl chloride in tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v) at 0–5°C forms a mixed anhydride intermediate. Subsequent treatment with piperidine yields the enamino-ketone with >50% efficiency. This method avoids moisture-sensitive reagents like DCC (N,N'-dicyclohexylcarbodiimide), enhancing reproducibility.

Mechanochemical Synthesis

Ball milling, as demonstrated by the Royal Society of Chemistry, offers a solvent-free alternative. Equimolar amounts of benzoic acid and piperidine derivatives, combined with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), are milled at 30 Hz for 5–10 minutes. This approach achieves 95–97% conversion, significantly reducing reaction times compared to traditional methods.

Chlorination of the α-Position

Introducing the chloro group at the α-position relative to the ketone is achieved through electrophilic chlorination.

Phosphorus Oxychloride-Mediated Chlorination

A patent by CN105541656A highlights the use of phosphorus oxychloride (POCl₃) under controlled conditions. Reacting the enamino-ketone with POCl₃ in THF at 0–5°C for 0.5–1 hour selectively chlorinates the α-carbon. Excess POCl₃ (1.3–1.6 equivalents relative to the substrate) ensures complete conversion, while maintaining low temperatures minimizes side reactions. Post-chlorination, the mixture is quenched with ammonia water to neutralize residual POCl₃.

Incorporation of the 2-Fluorophenyl Group

The 2-fluorophenyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions.

Direct Fluorination

An alternative route involves fluorinating a pre-existing phenyl group using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. This method, however, risks over-fluorination and requires careful stoichiometric control.

Benzamide Coupling

The final step involves coupling the intermediate with benzoyl chloride or benzoic acid to form the benzamide group.

Schotten-Baumann Reaction

A classic method involves the Schotten-Baumann reaction, where the amine intermediate reacts with benzoyl chloride in a biphasic system (water/THF). The reaction proceeds at 0–5°C, yielding the benzamide derivative after 2–4 hours. This method achieves >85% purity but requires extensive washing with dilute HCl and sodium bicarbonate to remove unreacted reagents.

Coupling Reagent Optimization

Comparative studies using EDC·HCl, DCC, and DIC (N,N'-diisopropylcarbodiimide) reveal EDC·HCl as the most efficient reagent for benzamide formation. In a representative procedure, 1.2 equivalents of EDC·HCl in nitromethane facilitate >95% conversion within 10 minutes under ball-milling conditions.

Purification and Characterization

Solvent Extraction and Crystallization

Post-reaction mixtures are extracted with ethyl acetate, washed sequentially with 2–5% HCl, sodium bicarbonate, and saturated NaCl. Drying over anhydrous MgSO₄ followed by crystallization from ethanol/water (1:3 v/v) yields the pure product with >98.5% purity.

Analytical Validation

1H NMR and LC-MS are employed to confirm structural integrity. Key spectral features include:

  • A singlet at δ 10.12 ppm for the amide proton.
  • Doublets at δ 7.65–7.94 ppm for the fluorophenyl and benzamide aromatic protons.

Industrial Scalability

Large-scale production (≥1 kg) utilizes continuous flow reactors to maintain temperature control during exothermic steps like chlorination. Solvent recovery systems achieve >80% THF and ethyl acetate reuse, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Challenge Solution
Low chlorination efficiency Use excess POCl₃ (1.5 eq) at 0°C
Amide bond hydrolysis Avoid aqueous workup; use anhydrous MgSO₄ for drying
Fluorophenyl group racemization Employ Z-configuration-selective catalysts

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide is a benzamide compound with a chloro group, a fluorophenyl moiety, and a piperidine ring in its structure. It is also known as (Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide .

Scientific Research Applications
this compound has potential biological activities, especially in medicinal chemistry, and its multiple functional groups allow diverse chemical interactions, making it a subject of interest for various scientific research applications. Research indicates that it may interact with specific molecular targets such as enzymes or receptors, modulating biological pathways, which could lead to therapeutic effects. Current studies are clarifying its pharmacological profile, including its affinity for specific receptors and enzymes, which could inform its therapeutic potential.

Typical reagents used in reactions involving this compound include controlled conditions—such as temperature, solvent choice, and pH—that are crucial for achieving desired outcomes in these transformations.

This compound has several applications across various fields:

  • Pharmaceutical Research
  • Agrochemical Research
  • Material Science Research

Several compounds share structural similarities with this compound.

Data Table
The properties of (Z)-N-(1-chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide include :

  • CAS Number : 1323140-60-8
  • Molecular Weight : 386.847
  • Molecular Formula : C21H20ClFN2O2
  • Density : 1.3±0.1 g/cm3
  • Boiling Point : 596.3±50.0 °C at 760 mmHg
  • Flash Point : 314.4±30.1 °C
  • Index of Refraction : 1.601
  • LogP : 3.21

Mechanism of Action

The mechanism of action of N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of enamide derivatives with diverse bioactivities, including enzyme inhibition and antiviral properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Biological Activity Reference
N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide 2-fluorophenyl, benzamide 403.3 Antiviral (HBV capsid assembly inhibition inferred from structural analogs)
(Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide 4-chlorophenyl, benzamide 403.3 Structural analog; no explicit bioactivity reported
(E)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)-4-nitrobenzamide 2-fluorophenyl, 4-nitrobenzamide, bromo 482.3 Antiviral (HBV capsid assembly inhibition; IC₅₀ = 0.5 µM)
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives 4-methoxyphenyl, sulfonamide ~450–480 Carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) inhibition (Kᵢ = 10–100 nM)
(S,E)-N-hydroxy-4-(3-oxo-3-(((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl)amino)prop-1-en-1-yl)benzamide Cyclohexenyl, hydroxamic acid 368.4 Neuroprotective (Alzheimer’s disease; IC₅₀ = 2.1 µM for AChE)

Key Findings

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ) due to reduced oxidative metabolism . Replacing benzamide with 4-nitrobenzamide (as in ’s B-21) improves antiviral potency, likely due to enhanced electron-withdrawing effects favoring target binding . Sulfonamide and hydroxamic acid derivatives () exhibit distinct enzyme inhibition profiles, highlighting the pharmacophore’s versatility .

Synthetic Yields and Conditions :

  • Microwave-assisted synthesis () achieves higher yields (~70–85%) compared to traditional reflux methods (~60%) for analogous enamide derivatives .
  • Bromo-substituted analogs (e.g., B-21 in ) show lower yields (70%) due to steric hindrance during halogenation .

Physical Properties :

  • Melting points for benzamide-based derivatives range from 200–268°C (), whereas nitro- or sulfonamide-substituted compounds exhibit lower melting points (<200°C) due to reduced crystallinity .

Biological Activity

N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide, also known by its CAS number 1323140-60-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chloro group ,
  • A fluorophenyl moiety ,
  • A piperidine ring .

These structural elements contribute to its unique chemical properties and potential interactions with biological systems.

PropertyValue
Molecular FormulaC21_{21}H20_{20}ClF N2_{2}O2_{2}
Molecular Weight386.847 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point596.3 ± 50.0 °C at 760 mmHg
Flash Point314.4 ± 30.1 °C

Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors, potentially modulating various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest its role in influencing cellular processes.

Therapeutic Potential

The compound exhibits notable biological activity that suggests potential therapeutic applications in medicinal chemistry. Its interactions with biological targets could lead to effects such as:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, which may be relevant for therapeutic interventions.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Phospholipidosis Induction : A study found that certain cationic amphiphilic drugs inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes. This suggests that similar compounds might exhibit toxicity profiles related to their structural features .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound and similar structures with various biological macromolecules, providing insights into possible interactions at the molecular level .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescription
Enzyme InhibitionPotential inhibition of PLA2G15
Toxicity ProfilePossible induction of phospholipidosis
Molecular InteractionsBinding predictions via molecular docking

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